Cerium tin oxide (CeSnO4)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cerium tin oxide (CeSnO4) is a ceramic material that has been gaining attention in the scientific community due to its unique properties and potential applications in various fields. This compound is a combination of cerium and tin, which are both rare earth elements. Cerium tin oxide has a high melting point and is known for its excellent thermal stability, electrical conductivity, and optical properties. In

Mechanism of Action

The mechanism of action of cerium tin oxide is complex and depends on the specific application. In catalysis, cerium tin oxide acts as a catalyst by providing active sites for the reactants to bind and undergo chemical reactions. In energy storage, cerium tin oxide acts as an electrode material by storing and releasing lithium ions during the charging and discharging cycles. In optoelectronics, cerium tin oxide acts as a transparent conducting oxide by allowing light to pass through while conducting electricity. In biomedical applications, cerium tin oxide can act as a drug delivery system by releasing drugs in a controlled manner, or as a contrast agent by enhancing the contrast in medical imaging.

Biochemical and Physiological Effects:

The biochemical and physiological effects of cerium tin oxide are not well understood, and more research is needed in this area. However, some studies have suggested that cerium tin oxide nanoparticles may have cytotoxic effects on certain cells, such as lung cells and liver cells. Other studies have suggested that cerium tin oxide nanoparticles may have antioxidant properties and can scavenge free radicals in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using cerium tin oxide in lab experiments is its unique properties, such as its high thermal stability, electrical conductivity, and optical properties. This makes it a versatile material that can be used in various applications. However, one of the limitations of using cerium tin oxide in lab experiments is its cost, as rare earth elements are expensive and not readily available.

Future Directions

There are many potential future directions for cerium tin oxide research, including:

1. Further exploration of its catalytic activity in various reactions, such as the oxidation of carbon monoxide and the reduction of nitrogen oxides.

2. Investigation of its potential as an electrode material in advanced energy storage systems, such as solid-state batteries.

3. Development of new optoelectronic devices that utilize cerium tin oxide as a transparent conducting oxide.

4. Exploration of its potential as a drug delivery system for targeted and controlled drug release.

5. Investigation of its potential as a contrast agent in medical imaging, such as magnetic resonance imaging (MRI) and computed tomography (CT) scans.

6. Further study of its biochemical and physiological effects, particularly its cytotoxicity and antioxidant properties.

In conclusion, cerium tin oxide is a versatile material with unique properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications. However, its potential as a catalyst, energy storage material, transparent conducting oxide, drug delivery system, and contrast agent make it an exciting area of research for scientists and engineers.

Synthesis Methods

Cerium tin oxide can be synthesized through various methods, including solid-state reaction, co-precipitation, hydrothermal synthesis, and sol-gel method. The solid-state reaction involves heating the cerium oxide and tin oxide at high temperatures to form cerium tin oxide. Co-precipitation involves mixing cerium and tin salts in a solution and then precipitating them using a base. Hydrothermal synthesis involves heating the reactants in a high-pressure vessel at high temperatures and pressures. The sol-gel method involves the formation of a gel-like substance from the reactants, which is then heated to form cerium tin oxide.

Scientific Research Applications

Cerium tin oxide has a wide range of potential applications in various fields, including catalysis, energy storage, optoelectronics, and biomedical applications. In catalysis, cerium tin oxide has been shown to exhibit excellent catalytic activity in various reactions, such as the oxidation of carbon monoxide and the reduction of nitrogen oxides. In energy storage, cerium tin oxide has been studied as an electrode material in lithium-ion batteries due to its high capacity and stability. In optoelectronics, cerium tin oxide has been used as a transparent conducting oxide in solar cells and other electronic devices. In biomedical applications, cerium tin oxide has been explored as a potential drug delivery system and as a contrast agent in medical imaging.

properties

CAS RN |

53169-23-6 |

|---|---|

Product Name |

Cerium tin oxide (CeSnO4) |

Molecular Formula |

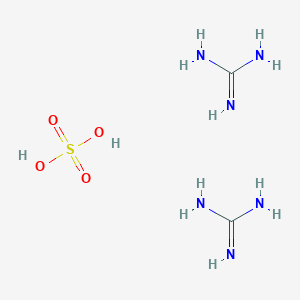

Ba.H2-O4-S |

Molecular Weight |

274.83 g/mol |

IUPAC Name |

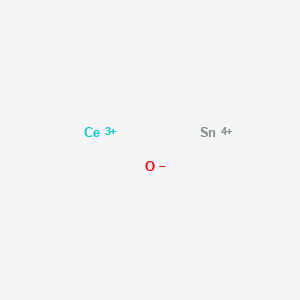

cerium(3+);oxygen(2-);tin(4+) |

InChI |

InChI=1S/Ce.O.Sn/q+3;-2;+4 |

InChI Key |

OTUHBRHHGINIPS-UHFFFAOYSA-N |

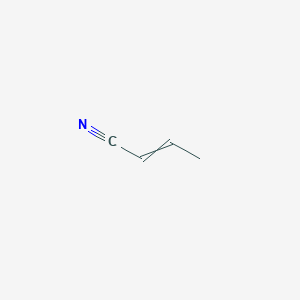

SMILES |

[O-2].[Sn+4].[Ce+3] |

Canonical SMILES |

[O-2].[Sn+4].[Ce+3] |

Other CAS RN |

53169-23-6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)